molecular formula C15H12BrClO3 B1532217 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-66-1

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1532217
CAS No.: 1160260-66-1
M. Wt: 355.61 g/mol
InChI Key: HLIASWXTGIRJTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic substitution: Substituted benzoyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of enzyme inhibitors and receptor ligands. The bromobenzyl group can interact with specific molecular targets, influencing biological pathways and processes .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIASWXTGIRJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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